molecular formula C15H12FN3O3S B2719913 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide CAS No. 2034323-15-2

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide

Cat. No.: B2719913
CAS No.: 2034323-15-2
M. Wt: 333.34
InChI Key: SCJIUZQFRKCELU-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide is a synthetic organic compound known for its potential applications in various scientific fields. Its molecular structure comprises a thienopyrimidine core linked to a fluorobenzamide moiety, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thienopyrimidine Formation: : The thienopyrimidine core can be synthesized via a multistep process, starting with the cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.

  • Fluorobenzamide Attachment: : The resultant intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a suitable base, like triethylamine, to form the final compound.

Industrial Production Methods

Industrial synthesis typically involves batch or continuous flow processes, ensuring the purity and yield of the compound by optimizing reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

  • Oxidation: : The thienopyrimidine core can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reductive transformations can modify the functional groups present on the thienopyrimidine or benzamide moieties, often using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions on the fluorobenzamide part can replace the fluorine atom with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide finds applications across various domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with biological targets, potentially serving as a lead compound in drug discovery.

  • Medicine: : Investigated for its therapeutic potentials, such as anticancer, antiviral, or anti-inflammatory properties.

  • Industry: : Utilized in the development of advanced materials and fine chemicals.

Comparison with Similar Compounds

Compared to structurally related compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide exhibits unique properties due to the combination of its thienopyrimidine and fluorobenzamide units:

  • Thieno[3,2-d]pyrimidines: : While other thienopyrimidines are known, the specific functionalization with a fluorobenzamide group distinguishes this compound, enhancing its potential for diverse biological activities.

  • Fluorobenzamides: : The inclusion of a thienopyrimidine core sets it apart from other fluorobenzamides, contributing to its unique reactivity and interaction profile.

Similar compounds include thieno[3,2-d]pyrimidines without the fluorobenzamide moiety and various fluorobenzamides lacking the thienopyrimidine structure.

This compound's versatility and potential make it a captivating subject for further exploration in scientific research and industrial applications

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c16-10-4-2-1-3-9(10)13(20)17-6-7-19-14(21)12-11(5-8-23-12)18-15(19)22/h1-5,8H,6-7H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJIUZQFRKCELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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